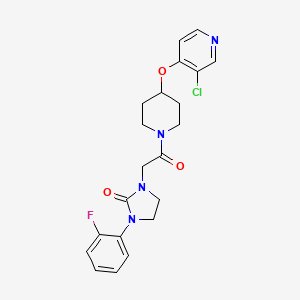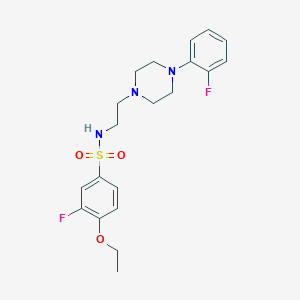![molecular formula C16H18N4O2 B2527321 N-[(1H-1,3-benzodiazol-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide CAS No. 1061156-57-7](/img/structure/B2527321.png)
N-[(1H-1,3-benzodiazol-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps and the use of various reagents and catalysts. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors involved structure-activity relationship (SAR) studies and biochemical characterization . Similarly, the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides utilized copper-catalyzed azide-alkyne cycloaddition (CuAAC) to yield inhibitors of cancer cell growth . Another example is the synthesis of N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide, which was used as a synthon for reductive amination reactions . These methods demonstrate the diversity of synthetic approaches in the field of medicinal chemistry.
Molecular Structure Analysis
The analysis of molecular structures is crucial for understanding the properties and potential biological activities of compounds. For example, the crystal structure of N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide was determined using X-ray diffraction, providing insights into its herbicidal activity . The molecular structure can influence the binding affinity to biological targets and the overall efficacy of the compound.
Chemical Reactions Analysis
Chemical reactions are at the heart of synthesizing new compounds. The papers provided detail various chemical reactions, such as the coupling reaction used to synthesize a library of new N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides as potential anticonvulsant agents . Understanding the chemical reactions involved in the synthesis can help optimize the process and improve the yields of the desired products.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, stability, and reactivity, are essential for its practical application. These properties can affect the compound's behavior in biological systems and its suitability for drug development. For example, the solubility and stability of a compound can influence its bioavailability and the ability to reach the target site in the body.
Case Studies
Case studies in the provided papers include the evaluation of synthesized compounds for their biological activities. For instance, the kynurenine 3-hydroxylase inhibitors were tested for their ability to increase kynurenic acid concentration in the extracellular hippocampal fluid . The N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides were evaluated for their antiproliferative activity against cancer cell lines and their ability to inhibit tubulin polymerization . These case studies are crucial for validating the therapeutic potential of new compounds.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
A study on 3-benzyl-substituted-4(3H)-quinazolinones, which share a structural resemblance with the given compound, reported significant broad-spectrum antitumor activity. These compounds demonstrated greater potency compared to 5-fluorouracil, a standard in cancer treatment, indicating their potential in developing new antitumor agents (Al-Suwaidan et al., 2016).
Antimicrobial and Anti-inflammatory Properties
Another study synthesized derivatives with a similar core structure, exhibiting marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction capability against tumor cell lines. Some of these compounds also demonstrated antimicrobial action, highlighting their multifaceted therapeutic potential (Zablotskaya et al., 2013).
Antimicrobial Activity Against Bacteria and Fungi
N-(naphthalen-1-yl)propanamide derivatives were studied for their antimicrobial activity, showing notable effectiveness against several bacteria and fungi species. Certain derivatives exhibited antifungal activity comparable to ketoconazole and anti-gram-positive bacterial activity at potency levels close to chloramphenicol, suggesting their use as potential antimicrobial agents (Evren et al., 2020).
Matrix Metalloproteinase (MMP) Inhibition in Tissue Damage
4-Thiazolidinone derivatives, structurally related to the compound , were synthesized and evaluated for their ability to inhibit MMPs, which play a significant role in tissue damage and inflammatory processes. One derivative showed remarkable MMP-9 inhibition at the nanomolar level, indicating potential for therapeutic applications in conditions involving tissue damage (Incerti et al., 2018).
Eigenschaften
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-10-12(11(2)22-20-10)7-8-16(21)17-9-15-18-13-5-3-4-6-14(13)19-15/h3-6H,7-9H2,1-2H3,(H,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIQBWAXALHMSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2527238.png)
![ethyl 6-methyl-2-oxo-4-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidine-5-carboxylate](/img/structure/B2527239.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-methylquinolin-4-yl)piperidine-4-carboxamide](/img/structure/B2527242.png)

![[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-methyl-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B2527248.png)

![N-(benzo[d]thiazol-5-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2527252.png)
![3'-(3-Fluorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2527253.png)
![4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2527255.png)
![4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2527257.png)
![Diethyl 2-[(3-phenoxyphenyl)methylene]malonate](/img/structure/B2527259.png)
![N-(4-bromophenyl)-2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2527260.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2527261.png)